molecular formula C12H23BO2 B2611883 4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane CAS No. 2375816-13-8

4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane

Cat. No.: B2611883
CAS No.: 2375816-13-8
M. Wt: 210.12
InChI Key: NGLRCSLJXJGKHV-VHSXEESVSA-N
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Description

4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its unique structure, which includes a cyclopropyl group and a dioxaborolane ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane typically involves the hydroboration of allyl compounds. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone, which results in the formation of the desired boronic ester . The reaction conditions often include the use of rhodium catalysts and specific solvents to facilitate the hydroboration process.

Industrial Production Methods

Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to other boron-containing compounds.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include boronic acids, reduced boron compounds, and various substituted organic molecules.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Boronic esters are explored for their potential in drug development, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used in the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane lies in its specific structure, which provides distinct reactivity and stability compared to other boronic esters. Its cyclopropyl group offers unique steric and electronic properties, making it valuable in specialized synthetic applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-8(2)9-7-10(9)13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLRCSLJXJGKHV-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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